1-Azido-2-bromo-3-fluorobenzene

Description

Introduction to 1-Azido-2-bromo-3-fluorobenzene

Chemical Identity and IUPAC Nomenclature

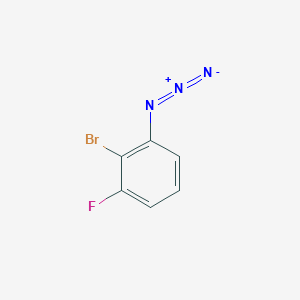

This compound is a trisubstituted benzene derivative featuring azide, bromine, and fluorine groups at the 1-, 2-, and 3-positions, respectively. Its molecular formula is $$ \text{C}6\text{H}3\text{BrFN}3 $$, with a molar mass of 232.01 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name derives from the substituents’ alphabetical precedence and positional numbering. Azide ($$ \text{-N}3 $$), as the highest-priority substituent by alphabetical order, occupies position 1, followed by bromine at position 2 and fluorine at position 3.

Table 1: Positional Isomers of Azido-Bromo-Fluorobenzene

| Substituent Positions | CAS Number | Purity | Supplier |

|---|---|---|---|

| 1-Azido-2-bromo-3-fluoro | 1834571-09-3 | 95% | AstaTech Inc |

| 2-Azido-1-bromo-3-fluoro | 1834571-10-6 | Discontinued | CymitQuimica |

The structural distinction between these isomers significantly influences their reactivity and physicochemical properties. For instance, the spatial arrangement of electron-withdrawing groups (bromine, fluorine) relative to the azide moiety modulates electronic effects on the aromatic ring, altering susceptibility to electrophilic or nucleophilic attack.

Historical Context in Organoazide Chemistry

The synthesis and application of organoazides like this compound are rooted in mid-20th-century advancements in benzyne chemistry. Early work by Bachmann and Clarke demonstrated that halogenated benzenes, such as 2-bromofluorobenzene, could generate benzyne intermediates via lithium amalgam-mediated dehalogenation. These reactive intermediates enabled pioneering Diels-Alder reactions, laying the groundwork for leveraging polyhalogenated precursors in cycloaddition chemistry.

The introduction of azide groups into aromatic systems emerged as a pivotal development, particularly for click chemistry applications. Although this compound itself has not been widely documented in historical literature, its structural analogs have been employed in Huisgen 1,3-dipolar cycloadditions to form triazole derivatives. The compound’s bromine and fluorine substituents further enhance its utility as a multifunctional scaffold for sequential substitution reactions, enabling precise regiochemical control in complex molecule assembly.

Positional Isomerism in Polyhalogenated Benzene Derivatives

Positional isomerism in polyhalogenated benzenes introduces distinct challenges and opportunities in synthetic chemistry. For this compound, the spatial orientation of substituents dictates both steric and electronic interactions. Comparative studies of its isomers reveal marked differences in stability and reactivity. For example, the 2-azido-1-bromo-3-fluoro isomer exhibits reduced thermal stability compared to the 1-azido derivative, likely due to increased steric strain between the azide and bromine groups.

Synthetic routes to these isomers often involve regioselective halogenation and azidation strategies. A patent describing the preparation of 2-bromo-6-fluoroaniline highlights the use of sulfonylation and bromination to achieve positional control, though analogous methods for azido-substituted derivatives remain less documented. Advanced techniques such as directed ortho-metalation or transition-metal-catalyzed cross-coupling may offer pathways to isolate specific isomers, but these approaches require further optimization for azido-bearing substrates.

The electronic effects of substituent positioning also influence spectroscopic characteristics. Nuclear magnetic resonance (NMR) chemical shifts for the azide-bearing carbon in this compound appear downfield compared to its isomers, reflecting the deshielding effect of adjacent electronegative groups. Such spectral distinctions are critical for structural elucidation and quality control in synthetic workflows.

Properties

IUPAC Name |

1-azido-2-bromo-3-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLUEGKIBNPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Azido-2-bromo-3-fluorobenzene typically involves the following steps:

Diazotization: The starting material, 2-bromo-3-fluoroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.

Industrial production methods may involve continuous flow processes to ensure safety and efficiency, particularly when handling azides, which can be highly reactive and potentially explosive .

Chemical Reactions Analysis

1-Azido-2-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and reducing agents for azide reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azido-2-bromo-3-fluorobenzene is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Azido-2-bromo-3-fluorobenzene depends on the specific application and the target molecule. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages, enabling the labeling and tracking of biomolecules. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Azido-3-chloro-2-fluorobenzene

Molecular Formula : C₆H₃ClFN₃

Molecular Weight : 171.56 g/mol

CAS Number : EN 300-271347

Purity : 95% .

Key Differences:

- Substituent Effects : Replacing bromine (Br) with chlorine (Cl) reduces molecular weight (171.56 vs. ~216.06 g/mol for the bromo analog) and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

- Stability : Azido groups are thermally and photolytically unstable. The electron-withdrawing fluorine and bromine substituents in 1-Azido-2-bromo-3-fluorobenzene may stabilize the azido group slightly compared to the chloro analog due to stronger inductive effects.

- Applications : Both compounds are used in R&D for synthesizing heterocycles or tagged molecules. The bromo derivative’s higher leaving-group ability (Br⁻ vs. Cl⁻) makes it more suitable for Suzuki-Miyaura couplings .

Table 1: Comparative Properties of Halogenated Azidobenzenes

| Property | This compound | 1-Azido-3-chloro-2-fluorobenzene |

|---|---|---|

| Molecular Formula | C₆H₃BrFN₃ | C₆H₃ClFN₃ |

| Molecular Weight (g/mol) | ~216.06 | 171.56 |

| Halogen Substituent | Bromine (Br) | Chlorine (Cl) |

| Reactivity in SNAr | Higher (Br is a better leaving group) | Moderate |

| Thermal Stability | Moderate (azido decomposition risk) | Moderate |

Other Azido-Halogenated Benzenes

While direct data on 1-Azido-2-iodo-3-fluorobenzene or analogs with iodine are scarce, extrapolations can be made:

- Iodo Derivatives: Expected to exhibit even higher reactivity in cross-coupling reactions (e.g., Sonogashira) due to iodine’s superior leaving-group ability.

- Positional Isomers : Compounds like 1-azido-4-bromo-2-fluorobenzene would exhibit distinct electronic and steric profiles, affecting regioselectivity in subsequent reactions.

Biological Activity

1-Azido-2-bromo-3-fluorobenzene is an aromatic compound characterized by the presence of an azido group (-N₃), a bromo group (-Br), and a fluorine atom (-F) attached to a benzene ring. Its molecular formula is C₆H₄BrN₃, and it has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological applications.

The biological activity of this compound primarily stems from its ability to participate in bioorthogonal reactions. The azido group allows for selective labeling of biomolecules, making it useful for studying protein dynamics and cellular processes. Additionally, the compound can undergo nucleophilic substitution reactions at the benzylic position, which may modify the structure of aromatic compounds and potentially alter their biological activity.

Biological Activity Overview

The compound has been investigated for its potential applications in various biological contexts:

- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against strains like E. coli and B. subtilis. The azido group facilitates bioorthogonal chemistry, which can enhance the effectiveness of these compounds in targeting bacterial cells .

- Acetylcholinesterase Inhibition : Compounds containing azide groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Efficacy : A comparative study on various azide-containing compounds demonstrated significant antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin .

- Enzyme Inhibition : Research on benzofuran-linked triazoles showed promising AChE inhibitory activity, suggesting that modifications on the aromatic ring could enhance the efficacy of azide-containing compounds in treating neurological disorders .

Data Tables

| Compound | Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial against E. coli | TBD | TBD |

| Benzofuran-Triazole (10d) | AChE Inhibition | N/A | 0.55 ± 1.00 |

| Benzofuran-Triazole (10a) | Antibacterial against B. subtilis | 1.80 ± 0.25 | N/A |

Q & A

Basic: What is the recommended synthetic route for 1-Azido-2-bromo-3-fluorobenzene?

Methodological Answer:

The azide group can be introduced via nucleophilic substitution of a bromine atom using sodium azide (NaN₃) in dimethylformamide (DMF). A typical procedure involves reacting 1-bromo-2-fluoro-3-substituted benzene derivatives with NaN₃ (1.2 equiv.) in DMF at 80°C for 1 hour, followed by 3 hours at room temperature. The product is isolated via extraction with diethyl ether, washed with brine, dried over Na₂SO₄, and concentrated .

Key Considerations:

- Solvent choice (DMF) ensures solubility and reaction efficiency.

- Temperature control prevents side reactions (e.g., decomposition of the azide group).

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

this compound requires stringent safety measures due to its azide group (shock-sensitive) and halogenated aromatic structure:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile reagents.

- Storage: Keep in a cool, dry place away from heat sources and oxidizing agents .

Note: Azides can decompose explosively under mechanical stress or high temperatures.

Advanced: How does the azide group influence cycloaddition reactivity in this compound?

Methodological Answer:

The azide group enables strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. For example, under Cu(I) catalysis, the azide reacts with terminal alkynes to form 1,2,3-triazoles. Key parameters:

- Catalyst Loading: 1–5 mol% Cu(I) (e.g., CuBr with tris(benzyltriazolylmethyl)amine).

- Solvent: Mixtures of THF/H₂O or DMF enhance reaction rates.

- Monitoring: Track reaction progress via TLC or FT-IR (disappearance of azide peak at ~2100 cm⁻¹) .

Advanced: How does the stability of this compound vary under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 100°C, releasing nitrogen gas. Avoid heating above 80°C in non-inert atmospheres.

- Photolytic Sensitivity: UV light accelerates degradation; store in amber glass under argon.

- Mitigation: Use stabilizers like hydroquinone or conduct reactions in dark conditions .

Advanced: How can researchers resolve contradictions in reaction yields reported for azide substitutions?

Methodological Answer:

Contradictions often arise from variations in:

- Substrate Purity: Trace moisture or impurities in starting materials reduce yields.

- Reaction Time/Temperature: Optimize via Design of Experiments (DoE) to identify ideal conditions.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while non-polar solvents may stall reactivity.

Example: A study showed 70% yield in DMF at 80°C vs. 30% in THF due to solvent polarity differences .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Liquid-Liquid Extraction: Use diethyl ether/water to remove unreacted NaN₃ and DMF.

- Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) eluent separates azide products from brominated byproducts.

- Crystallization: Recrystallize from ethanol at low temperatures for high-purity isolates .

Basic: Which spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Look for aromatic protons (δ 7.1–7.4 ppm) and absence of the precursor’s bromine-coupled signals.

- FT-IR: Confirm azide stretch at 2100–2150 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 235 (C₆H₃BrFN₃⁺) .

Advanced: How do solvent polarity and substituent positioning affect electrophilic substitution?

Methodological Answer:

- Solvent Effects: Polar solvents stabilize transition states in SNAr reactions, enhancing azide substitution.

- Substituent Directing: The fluorine atom at position 3 deactivates the ring but directs electrophiles to the para position relative to bromine. Steric hindrance from bromine may slow meta-substitution .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalyst Optimization: Use Pd-based catalysts for selective cross-coupling of bromine without disturbing the azide.

- Low-Temperature Reactions: Slow down radical pathways that degrade azides .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.